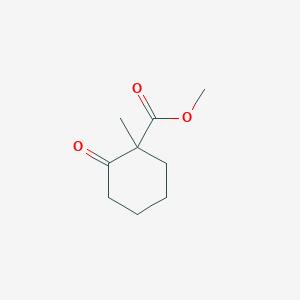

1-甲基-2-氧代环己烷-1-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 1-methyl-2-oxocyclohexane-1-carboxylate” is a cyclic ester. It has a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol . The compound is a liquid in its physical form .

Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-oxocyclohexane-1-carboxylate” is a liquid . Its molecular weight is 170.21 g/mol .科学研究应用

化学合成和生物活性

1-甲基-2-氧代环己烷-1-甲酸甲酯一直是化学合成中感兴趣的主题,特别是在具有生物活性的化合物创造中。例如,通过涉及甲基-1-溴环己烷羧酸盐的反应合成的化合物,类似于 1-甲基-2-氧代环己烷-1-甲酸甲酯,已表现出显着的镇痛活性。这些化合物是通过甲基-1-溴环己烷羧酸盐与锌和 3-芳基-2-氰基丙烯酸的芳基酰胺反应而产生的,所得的新化合物既具有镇痛活性又具有低毒性 (Kirillov et al., 2012).

N,6-二芳基化合物的合成

一系列 N,6-二芳基-4-羟基-4-甲基-2-氧代环己烷-1-甲酰胺是通过涉及乙酰乙酸的 N-芳基酰胺的反应过程获得的。这些化合物在合成后经过测试,具有镇痛活性,强调了 1-甲基-2-氧代环己烷-1-甲酸甲酯衍生物的潜在药学应用 (Nosova et al., 2020).

发光性质

在物理化学领域,1-甲基-2-氧代环己烷-1-甲酸甲酯衍生物已被用于发光性质的研究。某些羧酸盐的形成导致对其光谱发光性质的研究,从而深入了解其在材料科学和光物理学中的潜在应用 (Kozlov et al., 2010).

抗伤害感受性

1-甲基-2-氧代环己烷-1-甲酸甲酯的衍生物,特别是由 1-溴环己烷甲酸甲酯合成的衍生物,进一步扩展了其在医学中的应用,表现出抗伤害感受性。这强调了这些化合物在疼痛管理疗法开发中的潜力 (Kirillov et al., 2015).

催化还原过程

在催化领域,镍(I) salen 对各种氧代环烷羧酸盐的还原研究突出了 1-甲基-2-氧代环己烷-1-甲酸甲酯在促进环扩张反应中的重要性,进一步指出了其在复杂有机合成中的用途 (Mubarak et al., 2007).

安全和危害

作用机制

Mode of Action

It’s known that it can be used in the synthesis of substituted tetrahydrobenzofuran derivatives via reaction with propargylic esters in the presence of a palladium catalyst .

Biochemical Pathways

It’s known that it can be involved in the synthesis of substituted tetrahydrobenzofuran derivatives

Result of Action

It’s known to be involved in the synthesis of substituted tetrahydrobenzofuran derivatives

属性

IUPAC Name |

methyl 1-methyl-2-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(8(11)12-2)6-4-3-5-7(9)10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOWMIBAOJEFIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-91-6 |

Source

|

| Record name | NSC408037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)